molecular formula C15H14BNO5 B13977441 (3-Benzamido-5-methoxycarbonylphenyl)boronic acid

(3-Benzamido-5-methoxycarbonylphenyl)boronic acid

Cat. No.: B13977441
M. Wt: 299.09 g/mol
InChI Key: YMOPFZZVKAIKPZ-UHFFFAOYSA-N
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Description

(3-Benzamido-5-methoxycarbonylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. The compound’s structure includes a benzamido group and a methoxycarbonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzamido-5-methoxycarbonylphenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Benzamido-5-methoxycarbonylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Amidation: Carboxylic acids, amines, and coupling agents like EDC or DCC.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenols.

    Amidation: Amides.

Mechanism of Action

The mechanism of action of (3-Benzamido-5-methoxycarbonylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual functional groups, which provide enhanced reactivity and specificity in various chemical reactions and applications. This makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C15H14BNO5

Molecular Weight

299.09 g/mol

IUPAC Name

(3-benzamido-5-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C15H14BNO5/c1-22-15(19)11-7-12(16(20)21)9-13(8-11)17-14(18)10-5-3-2-4-6-10/h2-9,20-21H,1H3,(H,17,18)

InChI Key

YMOPFZZVKAIKPZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C(=O)OC)(O)O

Origin of Product

United States

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